N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a chemical compound with the molecular formula C18H12F3NO2 It is known for its unique structure, which includes a furan ring substituted with phenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of enzyme activity or interference with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
- N-(2-bromophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
- 5-(2-chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamides
Uniqueness
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .
Properties
CAS No. |
622804-75-5 |
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Molecular Formula |
C18H12F3NO2 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)14-9-5-4-8-13(14)15-10-11-16(24-15)17(23)22-12-6-2-1-3-7-12/h1-11H,(H,22,23) |
InChI Key |
BWXJKJFHROIYGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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